

# Application Note: Mass Spectrometry Fragmentation Analysis of Sofosbuvir Impurity G

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## Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924

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## Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. **Sofosbuvir impurity G** is a known diastereoisomer of the active pharmaceutical ingredient. This application note provides a detailed protocol and analysis of the mass spectrometry fragmentation pattern of **Sofosbuvir impurity G**, based on the well-understood fragmentation of Sofosbuvir. The methodologies and data presented are intended to guide researchers in the identification and characterization of this and other related impurities.

## Chemical Structures

Sofosbuvir

- IUPAC Name: Isopropyl (2S)-2-[[[[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl]methoxy)(phenoxy)phosphoryl]amino]propanoate
- Molecular Formula: C<sub>22</sub>H<sub>29</sub>FN<sub>3</sub>O<sub>9</sub>P

- Molecular Weight: 529.45 g/mol

### Sofosbuvir Impurity G

- IUPAC Name: Isopropyl (((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)-L-alaninate
- Molecular Formula: C<sub>22</sub>H<sub>29</sub>FN<sub>3</sub>O<sub>9</sub>P
- Molecular Weight: 529.45 g/mol

## Experimental Protocols

This section details the recommended methodologies for the analysis of **Sofosbuvir impurity G** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on established methods for the analysis of Sofosbuvir and its related substances.[\[1\]](#)[\[2\]](#)  
[\[3\]](#)[\[4\]](#)

## Sample Preparation

- Standard Solution Preparation:
  - Prepare a stock solution of **Sofosbuvir impurity G** reference standard at a concentration of 1 mg/mL in methanol.
  - Prepare working standard solutions by diluting the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water or mobile phase) to desired concentrations (e.g., 1 µg/mL).
- Sample Preparation (from drug substance or formulation):
  - Accurately weigh a portion of the drug substance or powdered tablets.
  - Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a target concentration of Sofosbuvir.
  - Use sonication to ensure complete dissolution.

- Filter the solution through a 0.22 µm syringe filter before injection.

## Liquid Chromatography Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column is commonly used (e.g., Inertsil ODS-3 C18, 250 mm × 4.6 mm i.d., 5 µm).<sup>[5]</sup>
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A common mobile phase composition is a 70:30 (v/v) mixture of methanol and water.<sup>[5]</sup>
- Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
- Injection Volume: 5 - 20 µL.
- UV Detection (optional): Wavelength set at 260 nm for simultaneous UV analysis.

## Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis.
- Capillary Voltage: Typically 3-4 kV.
- Cone Voltage: Optimized for the specific instrument and compound, usually in the range of 20-40 V.
- Source Temperature: 120-150°C.

- Desolvation Gas: Nitrogen, with a flow rate of 600-800 L/hr.
- Collision Gas: Argon.
- Collision Energy: Varied to obtain optimal fragmentation (e.g., 10-30 eV).

## Data Presentation: Proposed Fragmentation Pattern of Sofosbuvir Impurity G

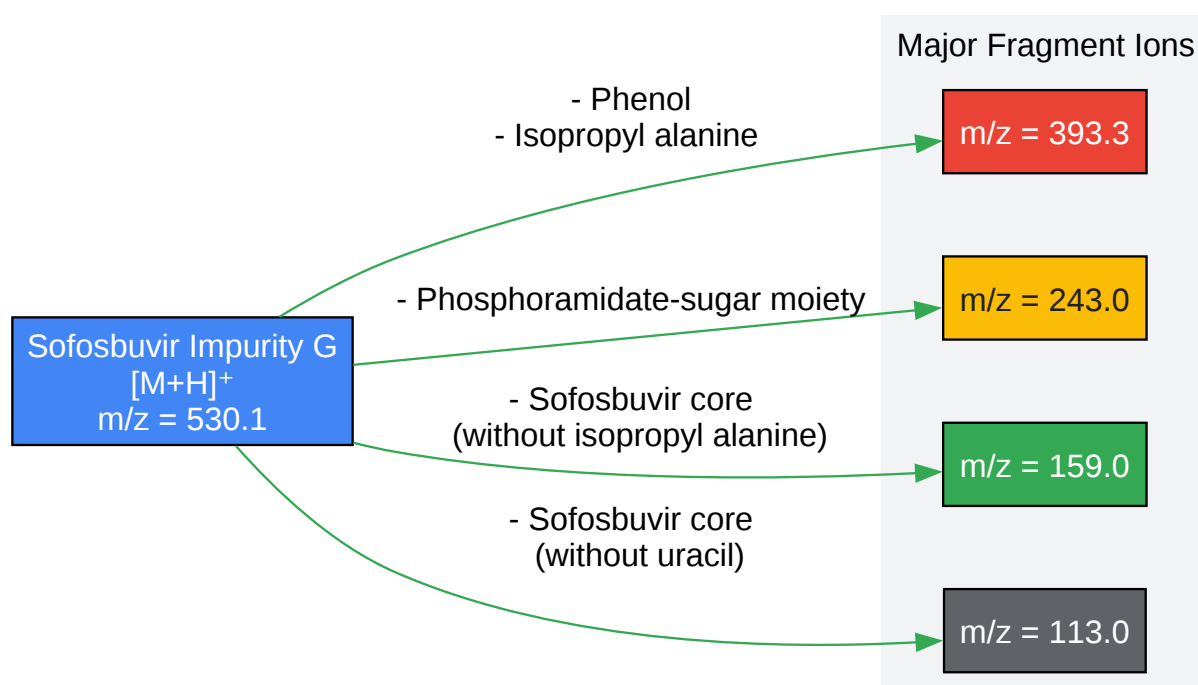
As **Sofosbuvir impurity G** is a diastereoisomer of Sofosbuvir, their mass fragmentation patterns are expected to be nearly identical under the same analytical conditions. The primary precursor ion in positive ESI mode is the protonated molecule  $[M+H]^+$  at an  $m/z$  of approximately 530.1. The fragmentation primarily occurs at the phosphoramidate linkage.

Below is a table summarizing the proposed major fragment ions for **Sofosbuvir Impurity G** based on the known fragmentation of Sofosbuvir.

Precursor Ion ( $m/z$ )	Fragment Ion ( $m/z$ )	Proposed Neutral Loss	Proposed Fragment Structure
530.1	393.3	$C_6H_5OH + NH_2CH(CH_3)COOCH(CH_3)_2$ (Phenol and Isopropyl alanine)	$[M - \text{Phenol} - \text{Isopropyl alanine} + H]^+$
530.1	243.0	$C_{13}H_{18}FN_2O_5P$ (Phosphoramidate-sugar moiety)	$[\text{Uracil-ribose-F-CH}_3 + H]^+$
530.1	159.0	$C_{16}H_{19}FN_2O_8P$ (Sofosbuvir core without isopropyl alanine)	$[\text{Isopropyl alanine} + H]^+$
530.1	113.0	$C_{17}H_{21}FN_3O_7P$ (Sofosbuvir core without uracil)	$[\text{Uracil} + H]^+$

## Mandatory Visualization

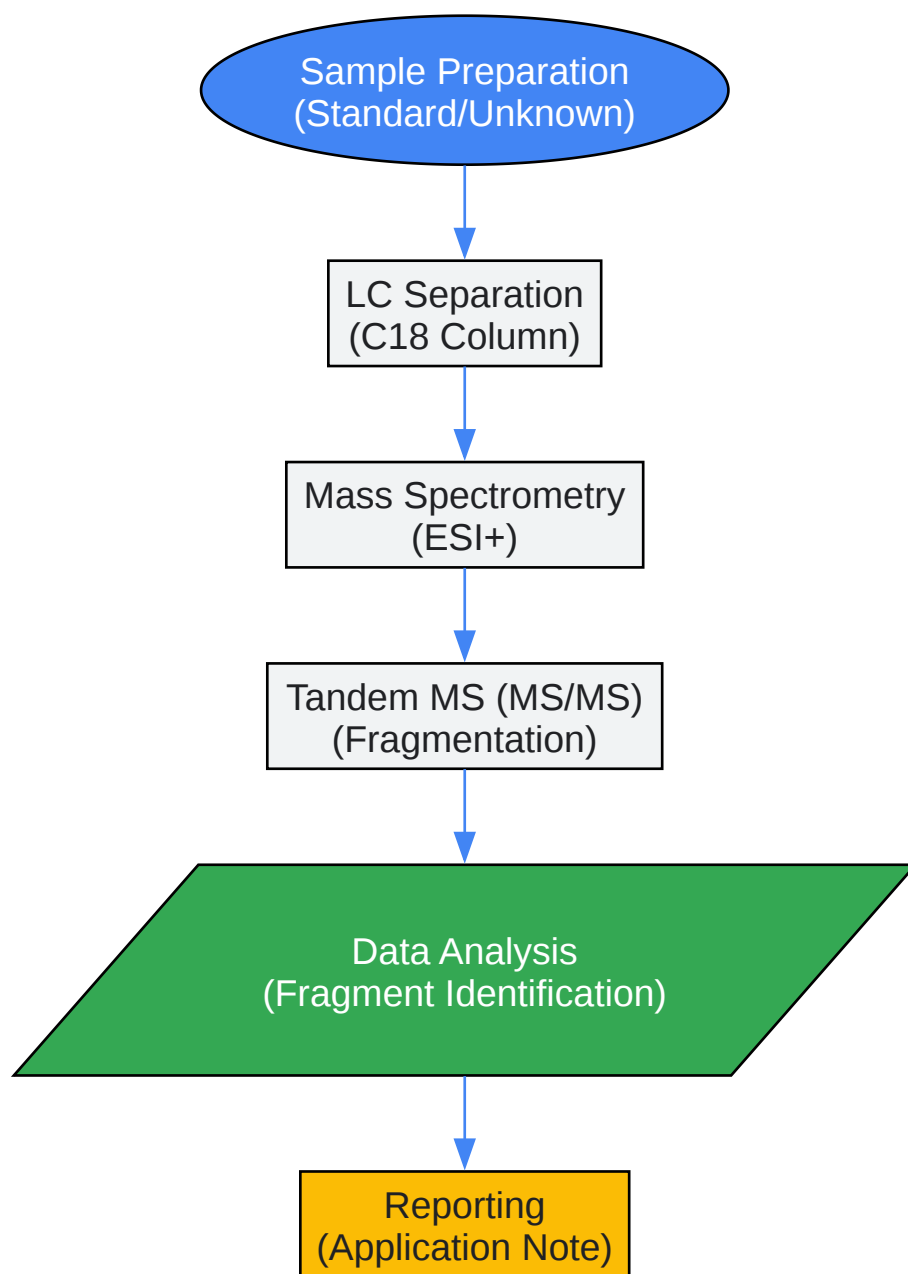
### Proposed Mass Spectrometry Fragmentation Pathway of Sofosbuvir Impurity G



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Caption: Proposed ESI-MS/MS fragmentation of **Sofosbuvir Impurity G**.

## Experimental Workflow for Impurity Analysis



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Caption: General workflow for LC-MS/MS analysis of Sofosbuvir impurities.

## Discussion

The proposed fragmentation pattern for **Sofosbuvir impurity G** is based on the established fragmentation of the parent drug, Sofosbuvir. The primary cleavage sites are the bonds of the phosphoramidate moiety, which are relatively labile under mass spectrometric conditions. The

loss of the phenoxy group and the isopropyl alaninate are characteristic fragmentation pathways for this class of prodrugs.

The fragment at  $m/z$  243.0 corresponds to the protonated fluorinated and methylated uridine base attached to the ribose sugar. The fragment at  $m/z$  159.0 represents the protonated isopropyl alaninate moiety, and the ion at  $m/z$  113.0 corresponds to the protonated uracil base. The fragment at  $m/z$  393.3 is likely formed through the loss of both the phenol and isopropyl alanine moieties from the precursor ion.

Researchers analyzing Sofosbuvir for impurities should look for a compound with a precursor ion of  $m/z$  530.1 that produces a similar fragmentation pattern to Sofosbuvir. The key differentiator for impurity G will be its chromatographic retention time, which will differ from that of Sofosbuvir due to the difference in stereochemistry.

## Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of **Sofosbuvir impurity G**. By utilizing the provided protocols and understanding the proposed fragmentation pattern, researchers and drug development professionals can effectively identify and characterize this and other related impurities in Sofosbuvir drug substance and product. The use of high-resolution mass spectrometry is recommended for unambiguous identification and structural elucidation of unknown impurities.

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